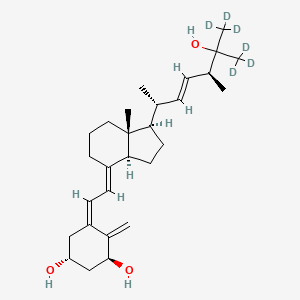

1alpha, 25-Dihydroxy VD2-D6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-NHXRPVGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735353 |

Source

|

| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216244-04-1 |

Source

|

| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1α,25-Dihydroxyvitamin D2-D6 (1α,25-dihydroxy VD2-D6). It includes detailed information on its structure, physicochemical characteristics, and its primary application as an internal standard in analytical chemistry. Furthermore, this guide outlines the fundamental signaling pathway through which its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, exerts its biological effects, and provides illustrative experimental workflows for its quantification.

Core Chemical Properties

1α,25-Dihydroxyvitamin D2-D6 is a deuterated analog of 1α,25-dihydroxyvitamin D2, the biologically active form of vitamin D2. The inclusion of six deuterium atoms provides a distinct mass signature, making it an invaluable tool for isotope dilution mass spectrometry.

Table 1: General Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6

| Property | Value | Reference(s) |

| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [1] |

| Molecular Formula | C₂₈H₃₈D₆O₃ | [2] |

| Molecular Weight | 434.68 g/mol | [2] |

| CAS Number | 216244-04-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Primary Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [2] |

Table 2: Physicochemical Properties of 1α,25-Dihydroxyvitamin D2-D6

| Property | Value | Notes |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Soluble in DMSO. Slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran. | Solubility is expected to be similar to its non-deuterated analog, 1α,25-dihydroxyvitamin D3.[3] |

| Storage Conditions | Store at -20°C, desiccated. | [4] |

Synthesis and Spectral Data

Unfortunately, specific NMR and mass spectra for 1α,25-dihydroxy VD2-D6 are not publicly available. However, chemical suppliers confirm the structure and purity of the compound using these techniques. For reference, the characteristic chemical shifts in ¹H NMR for the non-deuterated 1α,25-dihydroxyvitamin D2 would be used to confirm the successful synthesis and deuteration at the specified positions.

Biological Activity and Signaling Pathway

The biological activity of 1α,25-dihydroxy VD2-D6 is considered to be identical to that of its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2. The substitution of hydrogen with deuterium atoms does not typically alter the biological function of a molecule in this context. 1α,25-dihydroxyvitamin D2 exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of events leading to the regulation of gene expression.

The binding of 1α,25-dihydroxyvitamin D2 to VDR leads to a conformational change in the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.

Experimental Protocols: Quantification by LC-MS/MS

1α,25-Dihydroxy VD2-D6 is primarily used as an internal standard for the accurate quantification of 1α,25-dihydroxyvitamin D2 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow for such an analysis is outlined below.

Sample Preparation:

A common and effective method for sample preparation involves immunoextraction.

-

Protein Precipitation: Plasma or serum samples are first treated with a protein precipitating agent, such as zinc sulfate and methanol, to remove the bulk of proteins.

-

Immunoextraction: The supernatant is then incubated with a solid-phase antibody specific for 1,25-dihydroxyvitamin D. This step selectively captures both the analyte and the deuterated internal standard.

-

Washing: The solid phase is washed to remove non-specifically bound interfering substances.

-

Elution: The captured analytes are eluted from the antibody.

-

Derivatization: To enhance ionization efficiency and sensitivity, the eluted sample is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

LC-MS/MS Analysis:

The derivatized sample is then injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): A reversed-phase column (e.g., C18) is typically used to chromatographically separate 1α,25-dihydroxyvitamin D2 from other matrix components.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the analyte (1α,25-dihydroxyvitamin D2) and the internal standard (1α,25-dihydroxy VD2-D6).

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 1α,25-dihydroxyvitamin D2 in the original sample, correcting for any losses during sample preparation and variations in instrument response.

Conclusion

1α,25-Dihydroxyvitamin D2-D6 is a critical tool for researchers and clinicians in the accurate quantification of the active form of vitamin D2. Its chemical and physical properties are nearly identical to its non-deuterated analog, ensuring it behaves similarly during analytical procedures while being distinguishable by mass spectrometry. Understanding its properties and the context of its use within established analytical workflows is essential for obtaining reliable and reproducible results in vitamin D research and diagnostics. Further research to publicly document specific physical constants and spectral data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1α,25-Dihydroxy VD2-D6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1α,25-Dihydroxy Vitamin D2-D6 (1α,25(OH)2D2-D6), a deuterated analog of the active form of vitamin D2. This isotopically labeled compound is a critical tool in metabolic studies and serves as an internal standard for highly accurate quantification of vitamin D metabolites in biological matrices using mass spectrometry.

Introduction

1α,25-dihydroxyvitamin D2 is the biologically active form of vitamin D2, playing a crucial role in calcium homeostasis and bone metabolism. Its deuterated counterpart, 1α,25-dihydroxy VD2-D6, is a powerful analytical tool. The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its use as an internal standard in isotope dilution mass spectrometry, a gold-standard analytical technique. This guide details the synthetic strategies, purification protocols, and characterization methodologies for this important molecule.

Synthesis of 1α,25-Dihydroxy VD2-D6

The synthesis of 1α,25-dihydroxy VD2-D6 is a multi-step process that typically employs a convergent synthetic strategy. This approach involves the separate synthesis of two key fragments, the A-ring and the CD-side chain, which are then coupled to form the final molecule. This method allows for the efficient incorporation of the deuterium label at a specific position.

A generalized synthetic workflow is outlined below:

Experimental Protocols

1. Synthesis of the Deuterated CD-Side Chain:

A common strategy for introducing the six deuterium atoms is through the use of a deuterated Grignard reagent.

-

Starting Material: A suitable precursor derived from vitamin D2 or ergosterol containing a ketone or ester functional group on the side chain.

-

Reaction: The precursor is reacted with an excess of methyl-d3-magnesium iodide (CD3MgI) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. This reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure controlled addition and minimize side reactions.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The resulting deuterated CD-side chain alcohol is purified using column chromatography on silica gel.

2. Synthesis of the A-Ring Synthon:

The A-ring is typically synthesized from a chiral starting material to establish the correct stereochemistry.

-

Starting Material: A common starting material is a commercially available chiral compound.

-

Multi-step Synthesis: The synthesis involves a series of reactions including protection of hydroxyl groups, oxidation, and the introduction of the diene system.

3. Convergent Coupling and Deprotection:

The A-ring and the deuterated CD-side chain are coupled using methods like the Wittig-Horner or Suzuki coupling reactions.

-

Wittig-Horner Coupling: The A-ring phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to form a ylide. This ylide then reacts with the CD-side chain ketone to form the triene system of the vitamin D2 analog.

-

Deprotection: The protecting groups on the hydroxyl functions are removed. For example, silyl protecting groups are commonly removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Final Purification: The final product, 1α,25-dihydroxy VD2-D6, is purified by high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization

The synthesized 1α,25-dihydroxy VD2-D6 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.

| ¹H-NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~6.0-6.4 | Olefinic protons of the triene system |

| ~5.0-5.3 | Olefinic protons of the triene system |

| ~4.2-4.4 | Protons adjacent to hydroxyl groups |

| 0.5-1.2 | Methyl protons (note: the signal for the C26/C27 methyl groups will be absent due to deuteration) |

| ¹³C-NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~110-150 | Carbons of the triene system |

| ~70-80 | Carbons bearing hydroxyl groups |

| ~10-30 | Methyl and methylene carbons (note: the signals for the C26/C27 carbons will show a characteristic multiplet due to C-D coupling and will be significantly less intense) |

Note: The predicted NMR data is based on the known spectra of non-deuterated 1α,25-dihydroxyvitamin D2. The absence of proton signals and the characteristic splitting and reduced intensity of carbon signals for the deuterated positions are key indicators of successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the isotopic purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is used for structural confirmation and is the basis for its use in quantitative analysis.

| Mass Spectrometry Data | |

| Technique | Observation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion at m/z corresponding to the molecular weight of the D6 compound. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the elemental composition C28H38D6O3. |

| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation pattern. For quantitative analysis using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored. A known transition for 1,25(OH)2D2-d6 is 592.37 > 314.12.[1] |

Vitamin D2 Metabolic and Signaling Pathways

Understanding the metabolic and signaling pathways of vitamin D2 is essential for researchers utilizing its deuterated analog.

Vitamin D2 Metabolic Pathway

Vitamin D2 undergoes a two-step hydroxylation process to become biologically active.

Vitamin D Receptor (VDR) Signaling Pathway

The active form of vitamin D2, 1α,25(OH)2D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

Conclusion

The synthesis and characterization of 1α,25-dihydroxy VD2-D6 are crucial for advancing research in vitamin D metabolism and related diseases. This guide provides a foundational understanding of the key synthetic strategies and analytical techniques involved. The use of this deuterated standard will continue to be indispensable for obtaining accurate and reliable quantitative data in both preclinical and clinical research settings.

References

The Role of 1α,25-Dihydroxy VD2-D6 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary application of 1α,25-Dihydroxy Vitamin D2-D6 (1α,25(OH)₂D₂-D6) in the research and clinical analytics landscape. Its principal function is as a stable, isotopically labeled internal standard for the precise quantification of the hormonally active form of vitamin D2, 1α,25-dihydroxyvitamin D2, using mass spectrometry.

Core Application: Isotope Dilution Mass Spectrometry

The gold standard for quantifying endogenous small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers superior specificity and sensitivity compared to traditional methods like radioimmunoassays (RIA), which can suffer from antibody cross-reactivity with other vitamin D metabolites.[3][4]

1α,25-Dihydroxy VD2-D6 is indispensable for isotope dilution LC-MS/MS assays.[5] A known quantity of this deuterated analog is spiked into a biological sample (e.g., serum, plasma, or tissue homogenate) at the initial stage of sample preparation.[3][6] Because the deuterated standard is chemically identical to the endogenous analyte (1α,25-dihydroxyvitamin D2), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analytical process. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise concentration of the endogenous analyte can be determined, effectively nullifying variations in sample preparation and instrument response.

Key Research Areas

The precise measurement of active vitamin D metabolites is critical in numerous research fields:

-

Clinical Diagnostics: Development of accurate assays to assess vitamin D status, particularly in renal disease, where the conversion of 25-hydroxyvitamin D to its active form is impaired.

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of vitamin D2 supplements and therapeutic analogs.[7][8]

-

Endocrinology: Investigating the intricate feedback loops and regulatory pathways of vitamin D metabolism and its role in calcium and phosphate homeostasis.[9]

-

Vitamin D Receptor (VDR) Studies: Correlating circulating levels of the active hormone with VDR activation and downstream genomic and non-genomic effects in various cell types, including skeletal muscle and fibroblasts.[10][11][12][13]

-

Toxicology: Assessing hypervitaminosis D, which is more closely linked to elevated 25-hydroxyvitamin D levels than the tightly regulated 1,25-dihydroxy forms.[14]

Quantitative Data for LC-MS/MS Analysis

The following tables summarize typical mass transitions used for the detection of 1,25-dihydroxyvitamin D metabolites and their deuterated internal standards. Derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex is often employed to enhance ionization efficiency and assay sensitivity.[3][15]

Table 1: Representative MRM Transitions for Derivatized Vitamin D Metabolites

| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |

| 1α,25-Dihydroxyvitamin D2 | PTAD | 586.4 | 314.2 |

| 1α,25-Dihydroxyvitamin D2-D6 | PTAD | 592.4 | 314.2 |

| 1α,25-Dihydroxyvitamin D3 | PTAD | 574.4 | 314.2 |

| 1α,25-Dihydroxyvitamin D3-D6 | PTAD | 580.4 | 314.2 |

Note: Specific m/z values may vary slightly based on the instrument and adduct formation.

Table 2: Assay Performance Characteristics from Literature

| Parameter | Reported Value | Source |

| Limit of Detection (LOD) | 1.5 - 2.5 pg/mL (or pmol/L) | [4][15] |

| Limit of Quantification (LOQ) | 3.0 pg/mL (or pmol/L) | [4] |

| Inter-assay Imprecision | 8.0% - 13% | [4] |

| Intra-assay Imprecision | 5.6% - 8.7% | [4] |

Experimental Protocols & Methodologies

General Protocol for Quantification of 1,25(OH)₂D in Human Serum

This protocol synthesizes common steps described in the literature for a robust LC-MS/MS assay.[3][4][16]

a. Sample Preparation:

-

Spiking: To 500 µL of serum or plasma, add a precise volume (e.g., 20 µL) of the working internal standard solution containing a known concentration (e.g., 2.5 pg/µL) of 1α,25-Dihydroxy VD2-D6 and its D3 counterpart.[3][16]

-

Protein Precipitation: Add 1 mL of acetonitrile (often with a small percentage of formic acid) to the sample. Vortex vigorously for 10-30 seconds to precipitate proteins.[6]

-

Incubation & Centrifugation: Incubate the mixture (e.g., 15 minutes at 4°C) and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

b. Solid-Phase Extraction (SPE) for Analyte Enrichment:

-

Column Conditioning: Condition a suitable SPE cartridge (e.g., C18 or specialized silica-based cartridges) with methanol followed by water.

-

Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic-content solvent (e.g., 4% isopropanol in hexanes) to remove interfering lipids and other non-polar contaminants.[3]

-

Elution: Elute the target analytes (1,25(OH)₂D metabolites and their deuterated standards) with a higher-organic-content solvent (e.g., methanol or ethyl acetate/hexane mixture).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

c. Derivatization:

-

Reconstitution: Reconstitute the dried extract in a small volume of derivatization solvent (e.g., 50 µL of acetonitrile).

-

PTAD Addition: Add the derivatizing agent, such as PTAD solution (e.g., 0.25 mg/mL in acetonitrile), to the reconstituted sample.[15]

-

Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) in the dark.

-

Final Preparation: Quench the reaction if necessary and dilute with the initial mobile phase for injection into the LC-MS/MS system.

d. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) with a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[6]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for the derivatized analytes and internal standards as detailed in Table 1.

-

Quantification: Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped serum). Calculate the concentration of the endogenous analyte in the samples based on the peak area ratio relative to the internal standard.

Visualizations: Pathways and Workflows

Caption: Simplified pathway of Vitamin D3 activation and genomic signaling.

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Logical principle of isotope dilution mass spectrometry.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem-agilent.com [chem-agilent.com]

- 7. Circulating 1 alpha,25-dihydroxyvitamin D levels after a single dose of 1 alpha,25-dihydroxyvitamin D3 or 1 alpha-hydroxyvitamin D3 in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Altered pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 in the blood and tissues of the 25-hydroxyvitamin D-24-hydroxylase (Cyp24a1) null mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for Vitamin D Receptor Expression and Direct Effects of 1α,25(OH)2D3 in Human Skeletal Muscle Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The rapid effects of 1,25-dihydroxyvitamin D3 require the vitamin D receptor and influence 24-hydroxylase activity: studies in human skin fibroblasts bearing vitamin D receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 1,25-dihydroxyvitamin D3 and vitamin D3 on the expression of the vitamin d receptor in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Sensitive Method for Determination 1,25-Dihydroxyvitamin D3 in Human Brain using Ultra-Pressure Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Basicmedical Key [basicmedicalkey.com]

1alpha, 25-Dihydroxy VD2-D6 mechanism of action as an internal standard

An In-depth Technical Guide on the Mechanism of Action of 1α,25-Dihydroxyvitamin D2-D6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard in Quantitative Analysis

In the realm of quantitative mass spectrometry, particularly for clinical and pharmaceutical research, achieving the highest degree of accuracy and precision is paramount. The analysis of vitamin D metabolites, such as the biologically active form 1α,25-dihydroxyvitamin D2, presents significant challenges due to their low endogenous concentrations and the complexity of biological matrices like serum and plasma.[1][2][3] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the accepted gold standard.[4][5] 1α,25-Dihydroxyvitamin D2-D6 (a deuterated analog) serves this exact purpose.

This technical guide elucidates the mechanism of action of 1α,25-Dihydroxyvitamin D2-D6 as an internal standard. Its "action" is not biological but analytical; it functions as a precise chemical mimic to correct for variability throughout the entire experimental workflow, from sample preparation to final detection.[5][6] The foundational principle behind its use is Isotope Dilution Mass Spectrometry (IDMS).[4]

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The analytical strength of 1α,25-Dihydroxyvitamin D2-D6 lies in the IDMS technique. This method relies on the addition of a known quantity of the isotopically labeled compound (the internal standard) to a sample at the very beginning of the analytical process.[4]

The core tenets of this mechanism are:

-

Physicochemical Similarity : 1α,25-Dihydroxyvitamin D2-D6 is chemically and physically almost identical to the endogenous analyte, 1α,25-dihydroxyvitamin D2.[4][7] It has the same structure, polarity, and ionization potential. The only significant difference is its mass; the six deuterium atoms (D) add approximately 6 Daltons to its molecular weight compared to the native compound.

-

Identical Behavior : Because of this similarity, the deuterated standard behaves identically to the analyte during every step of the procedure.[4][6] It experiences the same degree of loss during extraction, the same derivatization efficiency, the same elution time in liquid chromatography (LC), and the same degree of ionization or suppression in the mass spectrometer (MS) source.[6][8]

-

Mass-Based Differentiation : The mass spectrometer can easily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z).[5]

-

Ratio-Based Quantification : Quantification is not based on the absolute signal of the analyte, which can fluctuate, but on the ratio of the analyte's signal to the internal standard's signal.[9] Since both are affected proportionally by experimental variations, their ratio remains constant and directly proportional to the analyte's initial concentration. This effectively cancels out any analytical variability.

The following diagram illustrates the fundamental logic of using a deuterated internal standard in an LC-MS/MS workflow.

References

- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 3. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. myadlm.org [myadlm.org]

- 9. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic labeling of vitamin D metabolites

An In-depth Technical Guide to the Isotopic Labeling of Vitamin D Metabolites for Researchers, Scientists, and Drug Development Professionals.

The precise quantification and metabolic study of vitamin D and its metabolites are critical for understanding their roles in human health and disease. Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry, provides the gold standard for accuracy and specificity in this field. This guide offers a comprehensive overview of the core principles, methodologies, and applications of isotopically labeled vitamin D metabolites.

Core Concepts in Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes. For vitamin D metabolites, the most commonly used isotopes are Deuterium (²H or D), Carbon-13 (¹³C), and occasionally Tritium (³H) for specific applications.[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by their increased mass.

This mass difference is the cornerstone of their application, primarily in Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled (SIL) metabolite is added to a sample as an internal standard (IS).[2] The SIL-IS behaves identically to the endogenous (unlabeled) analyte during sample extraction, purification, and ionization.[2] By measuring the ratio of the native analyte to the SIL-IS using a mass spectrometer, one can accurately calculate the concentration of the native analyte, effectively correcting for any sample loss or matrix effects during the analytical process.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3][4][5]

Key Advantages of Isotopic Labeling:

-

Gold Standard Accuracy: IDMS is considered the reference method for quantifying vitamin D metabolites.[3][4]

-

High Specificity: LC-MS/MS can differentiate between various metabolites and their isomers, such as 3-epi-25(OH)D₃.[6]

-

Correction for Matrix Effects: The co-eluting internal standard compensates for signal suppression or enhancement from complex biological matrices.

-

Metabolic Studies: Labeled metabolites can be used as tracers to study the pharmacokinetics, catabolism, and metabolic pathways of vitamin D in vivo and in vitro.[7][8]

Isotopic Labeling Strategies and Synthesis

The choice of isotope and labeling position is critical. Labels should be placed on metabolically stable positions to prevent their loss during biological processing.[7]

-

Deuterium (²H) Labeling: This is the most common approach. Deuterium-labeled metabolites, such as d₃- or d₆-25(OH)D₃, are widely used as internal standards.[5][9][10] Synthesis often involves using deuterated reagents like deuterated Grignard reagents (CD₃MgBr) to introduce deuterium into the side chain or using deuterium oxide (D₂O) to label the A-ring.[11][12]

-

Carbon-13 (¹³C) Labeling: ¹³C labeling is considered an excellent alternative to deuterium labeling as it can offer greater stability and a larger mass shift, moving the internal standard signal further from the native analyte and potential interferences.[13][14] Synthesis can be more complex, often involving the use of ¹³C-labeled precursors like [¹³C]-methylmagnesium iodide or ¹³C-labeled acrylate in multi-step synthetic routes.[13][15][16]

The following diagram illustrates a generalized workflow for the application of these labeled compounds in a research setting.

Caption: General workflow from synthesis to application of isotopically labeled vitamin D.

Data Presentation: Labeled Metabolites and Mass Spectrometry Parameters

For quantitative analysis, specific precursor and product ion pairs, known as Multiple Reaction Monitoring (MRM) transitions, are monitored by the mass spectrometer.

| Metabolite | Isotopic Label | Common Application | Example Precursor Ion (m/z) | Example Product Ion (m/z) |

| 25-hydroxyvitamin D₃ | - | Endogenous Analyte | 401.3 | 383.3 |

| 25-hydroxyvitamin D₃-d₃ | d₃ | Internal Standard | 404.3 | 386.3 |

| 25-hydroxyvitamin D₃-d₆ | d₆ | Internal Standard | 407.4 | 389.4 |

| 25-hydroxyvitamin D₂ | - | Endogenous Analyte | 413.3 | 395.3 |

| 25-hydroxyvitamin D₂-d₃ | d₃ | Internal Standard | 416.3 | 398.3 |

| 1α,25-dihydroxyvitamin D₃ | - | Endogenous Analyte | 417.3 | 399.3 |

| 1α,25-dihydroxyvitamin D₃-d₃ | d₃ | Internal Standard | 420.3 | 402.3 |

| 1α,25-dihydroxyvitamin D₃-d₆ | d₆ | Internal Standard | 423.4 | 405.4 |

| 24R,25-dihydroxyvitamin D₃ | - | Endogenous Analyte | 417.3 | 399.3 |

| 24R,25-dihydroxyvitamin D₃-¹³C₅ | ¹³C₅ | Internal Standard | 422.3 | 404.3 |

Note: Exact m/z values may vary slightly based on instrumentation, adduct formation (e.g., [M+H]⁺ or [M+NH₄]⁺), and derivatization.

Experimental Protocols

Protocol 1: General Method for Quantification of 25(OH)D₂ and 25(OH)D₃ by LC-MS/MS

This protocol describes a common workflow for the routine analysis of the major circulating vitamin D metabolites in human serum.

-

Internal Standard Spiking:

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 10-20 µL of the internal standard working solution (e.g., a mix of 25-OH-D₃-d₆ and 25-OH-D₂-d₃ in methanol).

-

Vortex briefly to mix.

-

-

Protein Precipitation & Liquid-Liquid Extraction (LLE):

-

Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol/propanol mixture) to the sample.[17]

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Add 500 µL of an extraction solvent (e.g., hexane) to the supernatant.[17]

-

Vortex vigorously for 2 minutes, then centrifuge for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at 30-40°C.

-

-

Reconstitution (and Optional Derivatization):

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

-

For low-abundance metabolites like 1,25(OH)₂D, a derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) may be required here to improve ionization efficiency.[18]

-

-

LC-MS/MS Analysis:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reversed-phase C18 or pentafluorophenyl (PFP) column is commonly used to separate 25(OH)D₃ from its 3-epi-isomer.[6]

-

Mobile Phase: A gradient of water and methanol/acetonitrile, often with a small amount of formic acid or ammonium formate.

-

Injection Volume: 10-50 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for 25(OH)D analysis.[3][19]

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Calculate the peak area ratio of the endogenous analyte to the internal standard in the unknown samples.

-

Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

-

Protocol 2: Key Steps in the Synthesis of Deuterium-Labeled Vitamin D₃ Metabolites

This protocol outlines a generalized, convergent synthesis strategy for producing A-ring deuterated vitamin D₃ metabolites, adapted from published methods.[9][11][20] Convergent synthesis involves preparing the A-ring and the CD-ring/side-chain fragments separately before coupling them.

-

Synthesis of Deuterated A-Ring Synthon (Enyne):

-

Start with a suitable precursor that allows for the introduction of deuterium.

-

Perform a reduction reaction using a deuterium source, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium atoms at specific positions.

-

Follow with a series of reactions (e.g., protection, oxidation, Wittig reaction) to construct the deuterated A-ring enyne fragment. This fragment now carries the stable isotope label.

-

-

Synthesis of the CD-Ring/Side-Chain Fragment (Bromoolefin or Ketone):

-

This fragment is typically derived from a commercially available steroid starting material.

-

For hydroxylated metabolites like 25(OH)D₃, the side chain is constructed or modified to include the necessary hydroxyl group, which is often protected during synthesis.

-

-

Coupling Reaction:

-

Couple the deuterated A-ring enyne with the CD-ring fragment. Common coupling reactions include the Suzuki-Miyaura coupling or the Wittig-Horner reaction.[11] This key step assembles the complete vitamin D triene system.

-

-

Deprotection and Purification:

-

Remove any protecting groups from the hydroxyl functions on the A-ring and the side chain using appropriate chemical reagents (e.g., TBAF for silyl ethers).

-

Purify the final deuterated vitamin D metabolite using High-Performance Liquid Chromatography (HPLC) to isolate the desired product from isomers and reaction byproducts.

-

-

Characterization:

-

Confirm the structure and isotopic incorporation of the final product using Mass Spectrometry (to verify mass) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structure and label position).

-

Vitamin D Signaling Pathway

The primary active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), exerts its biological effects by binding to the Vitamin D Receptor (VDR).[21] This interaction initiates a signaling cascade that regulates the expression of numerous genes.[22][23]

Caption: The genomic signaling pathway of active vitamin D₃ (Calcitriol).

This guide provides a foundational understanding of the synthesis, analysis, and application of isotopically labeled vitamin D metabolites. The precision afforded by these tools is indispensable for advancing research and clinical diagnostics in the field of vitamin D metabolism.

References

- 1. Isotopic labeling affects 1,25-dihydroxyvitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 4. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast and Accurate LC-MS Analysis of Vitamin D Metabolites Using Ascentis® Express F5 HPLC Columns [sigmaaldrich.com]

- 7. Synthesis of 25-hydroxy-[6,19,19'-2H3]vitamin D3 and 1 alpha,25-dihydroxy-[6,19,19'-2H3]vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Vitamin D - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Vitamin D Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of endocrinology, pharmacology, and clinical diagnostics, the accurate and precise quantification of vitamin D and its metabolites is of paramount importance. This technical guide provides an in-depth exploration of the critical role of deuterated standards in the analysis of vitamin D, primarily focusing on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled compounds, such as deuterated vitamin D analogs, are widely considered the gold standard for internal standards in quantitative mass spectrometry.[1] Their use is indispensable for achieving the accuracy and precision required in research and drug development.[1] This guide will detail the principles of their application, provide comprehensive experimental protocols, present quantitative data, and illustrate key pathways and workflows.

The Principle of Isotope Dilution Mass Spectrometry

The core value of deuterated standards lies in the principle of isotope dilution mass spectrometry (ID-MS). This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the very beginning of the analytical process.[2] Because the deuterated standard is chemically and physically almost identical to the endogenous, non-labeled analyte, it experiences the same processing effects throughout the entire analytical procedure.[3] This includes extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[3][4]

The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the deuterated internal standard, any variations or losses during the analytical process are effectively canceled out, leading to highly accurate and precise quantification.[1]

Advantages of Deuterated Standards in Vitamin D Analysis

The use of deuterated internal standards in vitamin D analysis offers several key advantages over other quantification strategies:

-

Correction for Matrix Effects: Biological matrices like serum and plasma are complex and can significantly interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as matrix effect. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3]

-

Compensation for Sample Losses: During multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), some amount of the analyte is inevitably lost. By adding the deuterated standard at the beginning, it is lost at the same rate as the native analyte, ensuring that the final analyte-to-internal standard ratio remains constant and the quantification accurate.[1]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterated standards significantly improve the overall precision and accuracy of the analytical method.[5][6] This is crucial for clinical diagnostics where small variations in measured vitamin D levels can impact patient care, and in research and drug development where reliable data is essential.

-

Enhanced Method Robustness: The use of deuterated internal standards makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results over time and across different laboratories.[5]

Quantitative Data and Method Performance

The use of deuterated standards in LC-MS/MS methods for vitamin D analysis yields excellent quantitative performance. Below are tables summarizing typical parameters and performance data.

Table 1: Typical LC-MS/MS Parameters for 25-Hydroxyvitamin D Analysis

| Parameter | 25-Hydroxyvitamin D3 (Analyte) | d6-25-Hydroxyvitamin D3 (Internal Standard) |

| Precursor Ion (m/z) | 401.3 | 407.3 |

| Product Ion (m/z) | 383.3 | 389.3 |

| Ionization Mode | ESI+ / APCI+ | ESI+ / APCI+ |

Note: Specific m/z values can vary slightly depending on the instrument and adduct formation.[7]

Table 2: Representative Performance Characteristics of LC-MS/MS Assays for 25-Hydroxyvitamin D Using Deuterated Standards

| Performance Metric | Typical Value | Reference |

| Linearity Range | 1 - 100 ng/mL | [6] |

| Limit of Quantification (LOQ) | 0.2 - 10 nmol/L | [5][8][9] |

| Inter-assay Precision (%CV) | 5.1% - 9.4% | [5] |

| Accuracy (Recovery %) | 84% - 111% | [10] |

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable results. Below are representative methodologies for the analysis of 25-hydroxyvitamin D in human serum using a deuterated internal standard.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a straightforward method for removing the bulk of proteins from the serum sample.

Materials:

-

Human serum samples

-

Deuterated 25-hydroxyvitamin D3 (e.g., d6-25OHD3) internal standard solution in methanol

-

Acetonitrile (ACN), ice-cold

Procedure:

-

Aliquoting: Pipette 100 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the deuterated internal standard solution to each tube. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. This step helps to concentrate the analyte and improve sensitivity.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol offers a more efficient and cleaner extraction compared to simple protein precipitation.[2]

Materials:

-

Human serum samples

-

Deuterated 25-hydroxyvitamin D internal standard solution

-

Isopropanol (IPA)

-

Heptane

-

Supported Liquid Extraction (SLE) plate or cartridges

Procedure:

-

Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a 1:1 (v/v) mixture of water and isopropanol containing the deuterated internal standard.[2]

-

Mixing: Cap and shake the mixture for 1 minute.[2]

-

Loading: Load the 300 µL of the pre-treated sample onto the SLE plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[2]

-

Elution:

-

Post-extraction: Evaporate the eluate to dryness at room temperature. Reconstitute the residue in the injection solvent (e.g., 100 µL of mobile phase).[2]

Protocol 3: LC-MS/MS Analysis

This section outlines a general LC-MS/MS method for the analysis of 25-hydroxyvitamin D.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Conditions:

-

Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A total run time of 4-8 minutes is common.[5]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50 °C.

MS/MS Conditions:

-

Ionization Mode: Positive ion ESI or APCI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and the deuterated internal standard (as shown in Table 1).

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Vitamin D Metabolic Pathway.[11][12]

Caption: Vitamin D Receptor (VDR) Signaling Pathway.[4][13]

Experimental Workflow

Caption: General Experimental Workflow for Vitamin D Analysis.

Conclusion

Deuterated standards are an indispensable tool in the modern analytical laboratory for the quantification of vitamin D and its metabolites. Their ability to mimic the behavior of the endogenous analyte throughout the analytical process allows for the effective correction of matrix effects and sample preparation variability, leading to highly accurate, precise, and robust data. The detailed protocols and performance data presented in this guide underscore the superiority of isotope dilution LC-MS/MS for vitamin D analysis in research, drug development, and clinical settings. As the understanding of the complex roles of vitamin D in human health continues to expand, the demand for high-quality analytical methods will only increase, further solidifying the critical role of deuterated standards.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 — Part 1 liquid chromatography – tandem mass spectrometry (LC-MS/MS) assays — impact of 3-epi-25-hydroxyvitamin D3 on assay performance [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem-agilent.com [chem-agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Stability of 1α,25-Dihydroxyvitamin D2-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 1α,25-Dihydroxyvitamin D2-D6, a deuterated analog of the active form of vitamin D2. Understanding the stability profile of this compound is critical for its accurate use as an internal standard in analytical methods, as well as for the development of stable pharmaceutical formulations. Due to the limited availability of specific stability data for the deuterated form, this guide incorporates data from its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, and the closely related 1α,25-dihydroxyvitamin D3 (calcitriol), to provide a comprehensive overview.

Core Stability Characteristics and Storage Recommendations

1α,25-Dihydroxyvitamin D2-D6 is susceptible to degradation by light, oxygen, and heat. The presence of a conjugated triene system in its structure makes it particularly vulnerable to photo-isomerization and oxidation. Therefore, stringent storage and handling procedures are necessary to maintain its integrity.

Key Recommendations:

-

Long-Term Storage: For optimal stability, the compound in solid form or in an organic solvent should be stored at -80°C.

-

Short-Term Storage: For routine use, storage at -20°C is acceptable for shorter durations.

-

Protection from Light: The compound must be protected from light at all times. Use of amber glass vials or light-blocking containers is mandatory.

-

Inert Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended, especially for solutions. For aqueous solutions, the use of water with a dissolved oxygen level of less than 1 part per million can significantly reduce degradation of antioxidants and the active compound[1].

-

Material Compatibility: Polypropylene containers are preferred over polyvinyl chloride (PVC) for storing solutions, as calcitriol has shown a higher affinity for PVC, which can lead to adsorption and a decrease in the effective concentration[2].

Quantitative Stability Data

The following table summarizes the available stability data for 1α,25-dihydroxyvitamin D analogs under various conditions. It is important to note that much of this data is derived from studies on calcitriol and should be considered as a close approximation for 1α,25-Dihydroxyvitamin D2-D6.

| Parameter | Condition | Matrix/Solvent | Concentration | Duration | Observed Change/Degradation | Source |

| Temperature | Ambient | Aqueous solution in polypropylene syringe | 0.5 - 2 µg/mL | 8 hours | No substantial change in concentration | [2] |

| 25°C and 30°C | Solid lipid dispersion | Not specified | 3 months | Drug content remained above 95% | [3] | |

| 40°C | Solid lipid dispersion | Not specified | Not specified | Improved stability compared to pure drug | [3] | |

| Light | Sunlight | Methanol | Not specified | Not specified | Rapid photodegradation to 5,6-transvitamin D3, suprasterol I, and suprasterol II | [4] |

| ICH light conditions | Not specified | Not specified | Not specified | A standard condition for forced degradation studies to assess photosensitivity | [5] | |

| Oxygen | Presence of molecular oxygen | Aqueous solution | Not specified | Not specified | Leads to degradation of antioxidants and potential discoloration of the solution | [1] |

| pH | Acidic (e.g., 0.1 M HCl) | Not specified | Not specified | Not specified | A standard condition for forced degradation studies to assess hydrolysis | [6] |

| Basic (e.g., 0.1 M NaOH) | Not specified | Not specified | Not specified | A standard condition for forced degradation studies to assess hydrolysis | [6] |

Experimental Protocols

Representative Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical protocol for a vitamin D analog would involve the following steps:

-

Sample Preparation:

-

Prepare a stock solution of 1α,25-Dihydroxyvitamin D2-D6 in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For hydrolysis and oxidation studies, further dilute the stock solution in the respective stress media.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the drug solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photodegradation: Expose the drug solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method, typically with UV or mass spectrometric detection. The method should be capable of separating the parent drug from all significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and, if possible, characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Visualizing Key Pathways and Processes

Vitamin D2 Metabolic Pathway

The following diagram illustrates the metabolic activation of Vitamin D2 to its biologically active form, 1α,25-dihydroxyvitamin D2, and its subsequent catabolism.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for conducting a comprehensive stability assessment of a photosensitive and oxygen-sensitive compound like 1α,25-Dihydroxyvitamin D2-D6.

References

- 1. WO2001022998A1 - Stable calcitriol solution for packaging in vials - Google Patents [patents.google.com]

- 2. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation [sgs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the mass spectrum of 1alpha, 25-Dihydroxy VD2-D6

An In-Depth Technical Guide to the Mass Spectrum of 1α,25-Dihydroxyvitamin D2-D6

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of deuterated vitamin D analogs is crucial for pharmacokinetic studies and quantitative bioanalysis. 1α,25-Dihydroxyvitamin D2-D6 (1α,25(OH)₂VD₂-D6) serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate measurement of its non-deuterated counterpart, the active form of vitamin D2. This guide provides a detailed overview of its mass spectrum, experimental protocols for its analysis, and relevant biological context.

Mass Spectrum and Fragmentation

The mass spectrum of 1α,25(OH)₂VD₂-D6 is typically acquired using tandem mass spectrometry (MS/MS) following chromatographic separation. Due to the low ionization efficiency of vitamin D metabolites, derivatization is a common strategy to enhance signal intensity.[1][2] One of the most frequently employed derivatizing agents is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system of the vitamin D molecule in a Diels-Alder reaction.[3][4][5]

Upon derivatization with PTAD, the molecule is readily ionized by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6][7] In the mass spectrometer, the derivatized precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

A key fragment ion for PTAD-derivatized vitamin D analogs is often observed at m/z 314.[3][8] This fragment is diagnostically important for identifying and quantifying vitamin D compounds. For deuterated internal standards like 1α,25(OH)₂VD₂-D6, the mass-to-charge ratios (m/z) of the precursor and product ions will be shifted by 6 mass units compared to the non-deuterated analog.

The following table summarizes the expected multiple reaction monitoring (MRM) transitions for PTAD-derivatized 1α,25(OH)₂VD₂-D6.

| Analyte | Derivatization Agent | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 1α,25-Dihydroxyvitamin D₂-D6 | PTAD | 592.4 | 314.1 | Positive ESI |

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduct formation (e.g., [M+H]⁺ or [M+Na]⁺).

Without derivatization, the analysis is more challenging but possible with highly sensitive instrumentation. In such cases, fragmentation often involves the loss of water molecules from the hydroxyl groups. For underivatized deuterated vitamin D3 analogs (e.g., 1,25(OH)₂VD₃-d6), transitions like 405.1 -> 150.6 and 405.1 -> 134.6 have been reported.[9]

Experimental Protocols

A robust and reproducible method for the analysis of 1α,25(OH)₂VD₂-D6, typically as an internal standard for the quantification of endogenous 1α,25(OH)₂VD₂, involves several key steps: sample preparation, derivatization, liquid chromatography, and mass spectrometry.

Sample Preparation

The goal of sample preparation is to extract the analyte from a complex biological matrix (e.g., serum, plasma) and remove interfering substances.

-

Protein Precipitation: To release vitamin D metabolites from vitamin D binding protein (VDBP), a protein precipitation step is performed. This is often achieved by adding a solvent like methanol or acetonitrile to the sample.[2]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, LLE or SPE is used to further purify and concentrate the analytes. LLE uses immiscible solvents to partition the analytes, while SPE employs a solid sorbent to selectively retain and then elute the compounds of interest.[2][4]

-

Immunoextraction: For very low concentration analytes like 1α,25(OH)₂VD₂, immunoextraction with specific antibodies can provide excellent selectivity and enrichment.[8]

Derivatization

To enhance ionization efficiency, the extracted sample is derivatized.

-

PTAD Derivatization: The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate) and a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent is added. The reaction is typically fast and can be performed at room temperature.[4][5]

-

Other Derivatization Reagents: Other reagents like Amplifex™, DAPTAD, and DMEQ-TAD have also been successfully used to improve the sensitivity of vitamin D metabolite analysis.[10][11][12]

Liquid Chromatography

The derivatized sample is then injected into a liquid chromatography system for separation.

-

Column: A reversed-phase C18 column is commonly used.[8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or acetic acid, is employed to achieve good chromatographic separation.[2]

-

Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry

The eluent from the LC system is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique.[10]

-

Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.[6]

-

MRM Transitions: The specific precursor-to-product ion transitions for the derivatized 1α,25(OH)₂VD₂-D6 and the corresponding non-deuterated analyte are monitored.

The following table provides a summary of a typical experimental protocol.

| Step | Description |

| Sample Preparation | Protein precipitation followed by SPE or LLE. |

| Derivatization | Reaction with PTAD in an appropriate solvent. |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid. |

| Ionization | ESI Positive. |

| Detection | Triple Quadrupole Mass Spectrometer in MRM mode. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 1α,25-dihydroxyvitamin D metabolites using a deuterated internal standard.

Vitamin D Signaling Pathway

1α,25-Dihydroxyvitamin D is the biologically active form of vitamin D and exerts its effects by binding to the vitamin D receptor (VDR).[13] The following diagram provides a simplified overview of the vitamin D signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]

- 5. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Analysis of urinary vitamin D₃ metabolites by liquid chromatography/tandem mass spectrometry with ESI-enhancing and stable isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Preliminary Studies Using 1α,25-Dihydroxy VD2-D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,25-Dihydroxyvitamin D2 (1α,25(OH)₂D₂) is a biologically active metabolite of vitamin D2. Its deuterated form, 1α,25-Dihydroxy VD2-D6, serves as a critical tool in biomedical research, primarily as an internal standard for accurate quantification of vitamin D metabolites in biological samples using mass spectrometry.[1] This technical guide provides an in-depth overview of the applications, experimental protocols, and relevant biological pathways associated with the use of 1α,25-Dihydroxy VD2-D6 in preliminary research studies. Given that the primary role of the D6 variant is as an analytical standard, this guide will also extensively cover the biological activities and signaling pathways of its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, to provide a comprehensive context for its use.

Core Applications

The primary application of 1α,25-Dihydroxy VD2-D6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its chemical identity to the endogenous analyte, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection. This corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision in quantifying vitamin D metabolites.

Beyond its role as a standard, the non-deuterated form, 1α,25-dihydroxyvitamin D2, is investigated for its therapeutic potential in various conditions, including:

-

Cancer: Exerting antiproliferative effects in various cancer cell lines.[2][3]

-

Immune Modulation: Regulating immune responses, with potential applications in autoimmune diseases.[3]

-

Bone Metabolism: Playing a role in calcium and phosphate homeostasis.[3]

Quantitative Data

The following tables summarize key quantitative data from studies involving the analysis of 1α,25-dihydroxyvitamin D2 and its analogs.

Table 1: LC-MS/MS Method Performance for 1,25(OH)₂D₂ Quantification

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1.5 pmol/L | [1] |

| Intra-assay Imprecision (CV%) | 8.7% (at 186 pmol/L) | [1] |

| Inter-assay Imprecision (CV%) | 11% (at 186 pmol/L) | [1] |

| Analytical Recovery | 89.9–115.5% | [4] |

| Linearity Range | 4.0 to 160.0 pg/mL | [4] |

Table 2: Biological Activity of 1α,25-dihydroxyvitamin D Analogs

| Analog | Activity | IC₅₀/EC₅₀ | Cell Line | Reference |

| 1α,25(OH)₂D₂ | VDR Binding Affinity | Comparable to 1α,25(OH)₂D₃ | - | [5] |

| 1α,25(OH)₂D₂ | Antiproliferative Effect | Comparable to 1α,25(OH)₂D₃ | HL-60 | [5] |

| 1α,25(OH)₂D₃ | Growth Inhibition | ~21% reduction at 100 nM (3 days) | MPEC3 | [6] |

Experimental Protocols

Quantification of 1α,25-Dihydroxyvitamin D₂ in Serum/Plasma by LC-MS/MS

This protocol describes a general method for the quantification of 1α,25(OH)₂D₂ using 1α,25-Dihydroxy VD2-D6 as an internal standard.

a. Sample Preparation (Immunoextraction)

-

To 500 µL of serum or plasma, add 10 µL of the internal standard solution (1α,25-Dihydroxy VD2-D6).

-

Perform protein precipitation by adding a solution of methanol:acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant is then subjected to immunoextraction using a solid-phase anti-1,25(OH)₂D antibody.

-

Wash the immunoaffinity column to remove non-specifically bound components.

-

Elute the bound 1,25(OH)₂D₂ and the internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

b. Derivatization (Optional but common for enhancing sensitivity)

-

Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex.

-

Incubate to allow the derivatization reaction to complete.

c. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.

-

Flow Rate: Adjusted based on the column dimensions.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (1α,25(OH)₂D₂) and the internal standard (1α,25-Dihydroxy VD2-D6).

-

In Vitro Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative effects of 1α,25(OH)₂D₂ on a cancer cell line (e.g., HL-60).

a. Cell Culture

-

Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

b. Treatment

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

After 24 hours, treat the cells with varying concentrations of 1α,25(OH)₂D₂ (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., ethanol).

-

Incubate for a specified period (e.g., 72 hours).

c. Proliferation Assessment (MTT Assay)

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The biological effects of 1α,25-dihydroxyvitamin D₂ are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

The metabolism of 1α,25-dihydroxyvitamin D₂ is a critical aspect of its biological activity and is primarily carried out by the enzyme CYP24A1.

The following diagram illustrates a typical experimental workflow for studying the effects of a vitamin D analog.

References

- 1. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1alpha,25-Dihydroxyvitamin D(3) antiproliferative actions involve vitamin D receptor-mediated activation of MAPK pathways and AP-1/p21(waf1) upregulation in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of rapid signaling pathways does not contribute to 1 alpha,25-dihydroxyvitamin D3-induced growth inhibition of mouse prostate epithelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1,25-Dihydroxyvitamin D2 in Human Plasma by LC-MS/MS

Abstract